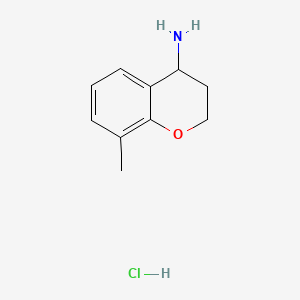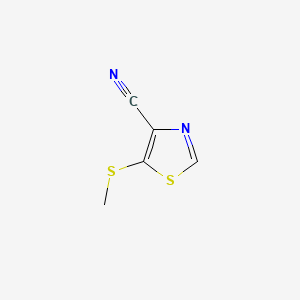![molecular formula C6H11NO4 B576017 L-Alanine,N-[(2S)-2-hydroxy-1-oxopropyl]-(9CI) CAS No. 183241-72-7](/img/new.no-structure.jpg)
L-Alanine,N-[(2S)-2-hydroxy-1-oxopropyl]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanine,N-[(2S)-2-hydroxy-1-oxopropyl]-(9CI) is a chemical compound with the molecular formula C6H11NO4 and a molecular weight of 161.156 g/mol . It is a derivative of L-alanine, an amino acid that plays a crucial role in protein synthesis and metabolism. This compound is characterized by the presence of a hydroxypropanoyl group attached to the nitrogen atom of L-alanine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanine,N-[(2S)-2-hydroxy-1-oxopropyl]-(9CI) typically involves the reaction of L-alanine with a suitable hydroxypropanoyl donor under controlled conditions. One common method is the reaction of L-alanine with 2-hydroxypropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of L-Alanine,N-[(2S)-2-hydroxy-1-oxopropyl]-(9CI) may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanine,N-[(2S)-2-hydroxy-1-oxopropyl]-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
L-Alanine,N-[(2S)-2-hydroxy-1-oxopropyl]-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including its effects on metabolic disorders and as a precursor for drug synthesis.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of L-Alanine,N-[(2S)-2-hydroxy-1-oxopropyl]-(9CI) involves its interaction with specific molecular targets and pathways. For instance, it can enhance the expression of Toll-like receptor 4 (TLR4) and promote TLR4 signaling via increased biosynthesis and secretion of fatty acids such as palmitate . This, in turn, enhances the binding of lipopolysaccharide to TLR4, promoting TLR4 dimer formation and endocytosis, leading to the activation of the PI3K/Akt and NF-κB pathways .
Comparaison Avec Des Composés Similaires
L-Alanine,N-[(2S)-2-hydroxy-1-oxopropyl]-(9CI) can be compared with other similar compounds such as:
L-Alanine: A simple amino acid with a similar structure but without the hydroxypropanoyl group.
N-Acetyl-L-alanine: Contains an acetyl group instead of a hydroxypropanoyl group.
L-Alanine, N-[(2S)-2-hydroxy-1-oxopropyl]-: A similar compound with slight variations in the functional groups attached to the nitrogen atom.
The uniqueness of L-Alanine,N-[(2S)-2-hydroxy-1-oxopropyl]-(9CI) lies in its specific hydroxypropanoyl group, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
183241-72-7 |
|---|---|
Formule moléculaire |
C6H11NO4 |
Poids moléculaire |
161.157 |
Nom IUPAC |
(2S)-2-[[(2S)-2-hydroxypropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-3(6(10)11)7-5(9)4(2)8/h3-4,8H,1-2H3,(H,7,9)(H,10,11)/t3-,4-/m0/s1 |
Clé InChI |
WOCQGWHMXPRWHW-IMJSIDKUSA-N |
SMILES |
CC(C(=O)O)NC(=O)C(C)O |
Synonymes |
L-Alanine,N-[(2S)-2-hydroxy-1-oxopropyl]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


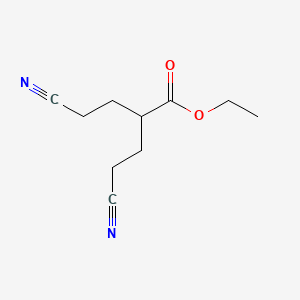
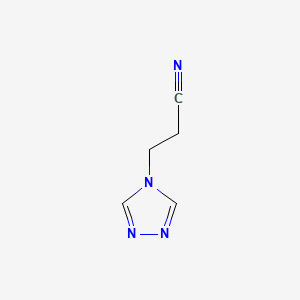
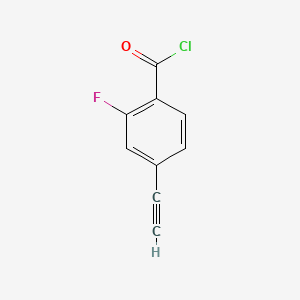

![3-Oxatricyclo[4.2.0.0~2,4~]oct-7-ene](/img/structure/B575943.png)
![3-[(14,16-Dimethyloctadecanoyl)oxy]-2-hydroxypropyl octadeca-9,12-dienoate](/img/structure/B575945.png)
